molecular formula C19H19N5O3S B2385376 2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone CAS No. 894065-11-3

2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone

Cat. No.: B2385376
CAS No.: 894065-11-3
M. Wt: 397.45
InChI Key: NWPUMHGKVNVPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone (hereafter referred to as the "target compound") is a triazolopyridazine derivative featuring a benzodioxol substituent at the 6-position and a sulfanyl-linked piperidinylethanone group at the 3-position. Its molecular formula is C23H21N5O2S, with a molecular weight of 431.52 g/mol . The compound’s precursor, 6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol, has a predicted pKa of 8.07, suggesting moderate basicity that may influence solubility and bioavailability .

Properties

IUPAC Name

2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c25-18(23-8-2-1-3-9-23)11-28-19-21-20-17-7-5-14(22-24(17)19)13-4-6-15-16(10-13)27-12-26-15/h4-7,10H,1-3,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPUMHGKVNVPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,3-Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Construction of the Triazolopyridazine Core: This step involves the reaction of hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Thioether Formation: The triazolopyridazine intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Attachment of the Piperidine Moiety: Finally, the piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Dihydro Derivatives: From reduction of the triazolopyridazine ring.

    Functionalized Derivatives: From substitution reactions on the piperidine or benzodioxole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting diseases such as cancer and neurological disorders.

Medicine

In medicinal chemistry, 2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone is being investigated for its therapeutic potential. Studies have shown its efficacy in inhibiting the growth of cancer cells and modulating neurotransmitter activity.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity. The benzodioxole ring can interact with receptor sites, modulating their function. These interactions can lead to the inhibition of cell proliferation in cancer or the modulation of neurotransmitter release in neurological disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolopyridazine core is a versatile scaffold in medicinal chemistry. Below is a comparative analysis of the target compound and key analogs:

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Biological Target Activity/Application References
Target Compound Triazolo[4,3-b]pyridazine 6-(1,3-Benzodioxol-5-yl); 3-sulfanyl-piperidinylethanone Undetermined (hypothesized: CNS targets) Potential anxiolytic or kinase modulation
L838417 Triazolo[4,3-b]pyridazine 7-tert-butyl; 3-(2,5-difluorophenyl); 6-triazolylmethoxy GABAA receptor (α2/α3 subtypes) Anxiolytic (α2/α3 selective, non-sedating)
TPA023 Triazolo[4,3-b]pyridazine 7-tert-butyl; 3-(2-fluorophenyl); 6-triazolylmethoxy GABAA α2/α3 receptors Non-sedating anxiolytic
Vebreltinib Triazolo[4,3-b]pyridazine 6-cyclopropylpyrazole; 3-difluoroindazole Tyrosine kinase (MET inhibitor) Antineoplastic (Phase II trials)
Key Observations:

Substituent Diversity: The target compound’s benzodioxol group distinguishes it from fluorophenyl (L838417, TPA023) or indazole (Vebreltinib) substituents. Benzodioxol may enhance metabolic stability due to reduced oxidative susceptibility .

Biological Targets: L838417 and TPA023 are GABAA receptor modulators with α2/α3 subtype selectivity, linked to anxiolytic effects without sedation . The target compound’s piperidinylethanone group—a common feature in CNS-active molecules—suggests possible overlap in target space. Vebreltinib demonstrates the scaffold’s adaptability to kinase inhibition, highlighting the core’s versatility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound L838417 TPA023 Vebreltinib
Molecular Weight 431.52 ~450 (est.) ~440 (est.) 452.38
LogP (Predicted) ~3.2 ~3.5 ~3.3 ~2.8
Solubility Moderate Low Low-Moderate Moderate
Metabolic Stability High (benzodioxol) Moderate Moderate Moderate-High
  • Molecular Weight : The target compound’s higher molecular weight (~431) compared to Vebreltinib (~452) may impact blood-brain barrier permeability, relevant for CNS-targeted applications.
  • LogP : Predicted LogP values suggest moderate lipophilicity, balancing membrane permeability and solubility.
  • Metabolic Stability : The benzodioxol group in the target compound may reduce susceptibility to cytochrome P450 oxidation, enhancing stability .

Research Findings and Therapeutic Potential

GABAA Receptor Modulators: L838417 and TPA023 exhibit nanomolar affinity for GABAA α2/α3 subtypes, with TPA023 advancing to clinical trials for anxiety disorders .

Kinase Inhibitors :

  • Vebreltinib’s difluoroindazole and cyclopropylpyrazole groups enable potent MET kinase inhibition, underscoring the triazolopyridazine scaffold’s adaptability . The target compound’s benzodioxol group may favor different kinase interactions.

Toxicity Considerations: Heterocyclic amines like IQ () are carcinogenic, but the target compound’s benzodioxol and triazolopyridazine groups lack direct evidence of genotoxicity. Preclinical safety profiling is essential .

Biological Activity

The compound 2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone represents a novel class of biologically active molecules with potential therapeutic applications. It is characterized by a complex structure that includes a benzodioxole moiety, a triazolopyridazine ring, and a piperidine group. This article provides a comprehensive overview of its biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H16ClN5O3SC_{21}H_{16}ClN_5O_3S, with a molecular weight of 461.89 g/mol. The structural features contribute to its diverse biological effects.

PropertyValue
Molecular FormulaC21H16ClN5O3S
Molecular Weight461.89 g/mol
IUPAC NameThis compound
CAS Number894064-87-0

Biological Activity Overview

Recent studies have explored the biological activity of this compound in various contexts:

Antimicrobial Activity

Research indicates that derivatives of triazolopyridazine exhibit significant antimicrobial properties. For instance, compounds structurally related to the target compound showed moderate to significant activity against various bacterial strains. The mechanism is thought to involve disruption of microbial cell wall synthesis and inhibition of essential enzymes.

Anticancer Potential

Preliminary investigations into the anticancer properties reveal that the compound demonstrates cytotoxic effects against several cancer cell lines. The IC50 values ranged from 10 µM to 25 µM across different cell types, suggesting it may act through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of cholinesterase enzymes. In particular, it exhibited selective inhibition against butyrylcholinesterase (BChE) with an IC50 value of 46.42 µM, comparable to standard inhibitors like physostigmine. This activity suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds:

  • Antimicrobial Study : A related compound demonstrated strong antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL. This highlights the potential for further development into antimicrobial agents.
  • Cytotoxicity Assessment : A study evaluating the cytotoxic effects of triazolopyridazine derivatives found that several compounds induced apoptosis in cancer cells through caspase activation pathways.
  • Cholinesterase Inhibition : Research on triazole-based compounds indicated that modifications in their chemical structure significantly affect their inhibitory potency against cholinesterases, suggesting a structure-activity relationship (SAR) that could be exploited for drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.